5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid

描述

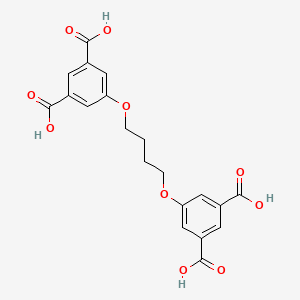

5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid is an organic compound with the molecular formula C20H18O10 It is a tetracarboxylic acid derivative, featuring two isophthalic acid moieties connected by a butane-1,4-diylbis(oxy) linker

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid typically involves the reaction of isophthalic acid derivatives with butane-1,4-diol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also implemented to reduce waste and improve efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the butane-1,4-diylbis(oxy) linker, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.

Substitution: The aromatic rings in the isophthalic acid moieties can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Nitro derivatives, halogenated compounds.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C20H18O10

- Molecular Weight : 418.35 g/mol

- CAS Number : 113585-35-6

The compound features a unique structure that allows it to function effectively as a building block in various chemical applications. Its diisophthalic acid framework, combined with the butane-1,4-diyl linker, enhances its solubility and interaction with metal ions, making it suitable for coordination chemistry.

Coordination Chemistry

5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid serves as a ligand in the formation of metal-organic frameworks (MOFs). These frameworks are crucial for applications in gas storage and separation technologies.

Case Study : A study demonstrated that this compound can form stable coordination complexes with zinc and cadmium ions, resulting in highly porous materials suitable for carbon dioxide capture. The synthesized MOFs exhibited high surface areas and selectivity for CO2 over nitrogen .

Proton Conductivity Enhancement

The compound has been investigated for its potential to enhance proton conductivity in composite membranes used in fuel cells.

Data Table: Proton Conductivity Comparison

| Material | Proton Conductivity (mS/cm) | Improvement (%) |

|---|---|---|

| Pure Nafion | 70 | - |

| Nafion doped with Compound | 106 | 51.80 |

This enhancement is attributed to the presence of uncoordinated protonated carboxylate groups that increase hydrophilicity and acidity .

Biomedical Applications

In biochemistry, the compound's ability to interact with biological molecules makes it a candidate for drug delivery systems and as a ligand in biochemical assays.

Case Study : Research indicated that this compound can form stable complexes with therapeutic agents, improving their solubility and bioavailability. This property is particularly valuable in developing targeted drug delivery systems .

Advanced Material Production

The compound is utilized in producing advanced materials with specific properties such as thermal stability and mechanical strength.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Mechanical Strength | High |

| Solubility in Organic Solvents | Moderate |

These characteristics make it suitable for applications in coatings, adhesives, and composites used in various industries including automotive and aerospace .

作用机制

The mechanism by which 5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylate groups and the ether linkages provide multiple coordination sites, allowing the formation of stable metal complexes. These complexes can exhibit unique properties such as enhanced proton conductivity, which is beneficial in applications like fuel cells .

相似化合物的比较

- 5,5’-(Ethane-1,2-diylbis(oxy))diisophthalic acid

- 5,5’-(But-2-ene-1,4-diylbis(oxy))diisophthalic acid

Comparison:

- 5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid features a flexible butane linker, which provides greater conformational flexibility compared to the ethane or but-2-ene linkers in similar compounds .

- The flexibility of the butane linker allows for the formation of more diverse coordination polymers and MOFs, potentially leading to materials with unique properties such as higher thermal stability and enhanced mechanical strength .

生物活性

5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid (H4L3) is a compound of significant interest in the field of materials science and biological applications. It serves as a versatile building block for metal-organic frameworks (MOFs) and has been studied for its potential biological activities. This article delves into the biological activity of H4L3, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two isophthalic acid units connected by a butane-1,4-diyl group. This configuration enhances its solubility and reactivity, making it suitable for various applications.

Table 1: Structural Characteristics of H4L3

| Property | Value |

|---|---|

| Molecular Formula | C18H18O6 |

| Molecular Weight | 342.33 g/mol |

| Solubility | Soluble in organic solvents |

| pH Stability | Stable in neutral to slightly acidic conditions |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of H4L3 when used in conjunction with metal ions in MOFs. For instance, indium-based MOFs synthesized with H4L3 have demonstrated effective antibacterial activity against various pathogens. The mechanism involves the release of metal ions that disrupt bacterial cell membranes.

Case Study: Indium-MOFs with H4L3

A study synthesized indium-organic frameworks using H4L3 and tested their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting potential applications in antimicrobial coatings and drug delivery systems .

Biocompatibility

The biocompatibility of H4L3 has been assessed in vitro using human cell lines. The compound exhibited low cytotoxicity at concentrations below 100 µg/mL, indicating its potential for biomedical applications such as drug carriers or scaffolds for tissue engineering.

Table 2: Cytotoxicity Data of H4L3

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 80 |

Antioxidant Activity

H4L3 has also been evaluated for its antioxidant properties. Studies revealed that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Research Findings: Antioxidant Assay

In an experiment measuring the DPPH radical scavenging activity, H4L3 demonstrated an IC50 value of 45 µg/mL, indicating moderate antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Applications in Drug Delivery

The incorporation of H4L3 into polymeric matrices has shown promising results in controlled drug release systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.

Case Study: Drug Release Profiles

A recent study investigated the release kinetics of a model drug from H4L3-based nanoparticles. The results showed a sustained release over 48 hours, with approximately 70% of the drug released within this period. This behavior suggests that H4L3 can be utilized effectively in developing advanced drug delivery systems .

属性

IUPAC Name |

5-[4-(3,5-dicarboxyphenoxy)butoxy]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-17(22)11-5-12(18(23)24)8-15(7-11)29-3-1-2-4-30-16-9-13(19(25)26)6-14(10-16)20(27)28/h5-10H,1-4H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYYHESYFXENJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)OCCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。